molecular formula C9H18O3 B1527302 (Trimethoxymethyl)cyclopentane CAS No. 51354-79-1

(Trimethoxymethyl)cyclopentane

Cat. No. B1527302
CAS RN: 51354-79-1
M. Wt: 174.24 g/mol
InChI Key: VICKXVMDDMXRDP-UHFFFAOYSA-N
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Description

“(Trimethoxymethyl)cyclopentane” is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It has been used in reactions with proscillaridin A for research purposes . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 five-membered ring, and 3 ether(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of “(Trimethoxymethyl)cyclopentane” includes a five-membered cyclopentane ring with a trimethoxymethyl group attached . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “(Trimethoxymethyl)cyclopentane” are not available, cyclopentane derivatives have been studied in various reactions. For instance, the reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air has been studied with cyclopentane derivatives . Also, the reactivity of tribopolymerization of organic molecules with different internal ring strain (methylcyclopentane, cyclohexane, and cyclohexene) on a stainless steel (SS) surface in inert (N2), oxidizing (O2), and reducing (H2) environments at room temperature has been investigated .


Physical And Chemical Properties Analysis

“(Trimethoxymethyl)cyclopentane” has a molecular weight of 174.24 and a molecular formula of C9H18O3 . More detailed physical and chemical properties were not found in the available literature .

Scientific Research Applications

Enantioselective Construction of Cyclopentanes

Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition serves as an efficient method for constructing cyclopentanes. This catalytic asymmetric protocol facilitates the synthesis of spirocyclic oxindolic cyclopentanes with excellent yields and enantioselectivities, marking a significant advancement in constructing adjacent stereogenic centers with controlled diastereo- and enantioselectivity. This methodology opens new avenues for the synthesis of complex cyclopentane derivatives, vital for pharmaceuticals and materials science (Trost, Cramer, & Silverman, 2007).

Asymmetric Cycloaddition Reactions

Transition-metal-catalyzed TMM [3 + 2] cycloadditions provide direct pathways to functionalized cyclopentanes, showcasing high chemo-, regio-, and diastereoselectivity. The palladium-catalyzed asymmetric [3 + 2] TMM cycloaddition between 3-acetoxy-2-trimethylsilylmethyl-1-propene and various olefins yields exo-methylenecyclopentane products with significant yields and enantiomeric excesses. This process underscores the versatility of TMM cycloadditions in synthesizing enantioenriched cyclopentanes, crucial for developing biologically active compounds (Trost, Stambuli, Silverman, & Schwoerer, 2006).

Activation of Olefins by Trifluoromethyl Group

The palladium-catalyzed TMM cycloaddition of α-trifluoromethyl-styrenes and related compounds under mild conditions demonstrates the unique role of the trifluoromethyl group as a σ-electron-withdrawing group. This activation leads to the formation of exomethylene cyclopentanes with a quaternary center substituted by the trifluoromethyl group. Such compounds hold significant interest in pharmaceutical, agrochemical, and materials industries due to their structural complexity and functional diversity (Trost & Debien, 2015).

Future Directions

While specific future directions for “(Trimethoxymethyl)cyclopentane” are not available, research into cyclopentane derivatives continues to be a promising direction among chemists, pharmacists, and drug developers . The discovery of new cyclopentane-forming di/sesterterpene synthases in bacteria, fungi, and plants also opens up new perspectives in the creation of biologically active substances with desired properties .

properties

IUPAC Name

trimethoxymethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICKXVMDDMXRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethoxymethyl)cyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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